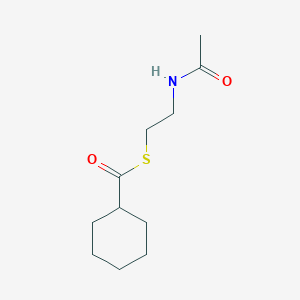

S-(2-Acetamidoethyl) cyclohexanecarbothioate

Description

Properties

IUPAC Name |

S-(2-acetamidoethyl) cyclohexanecarbothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYRNYJORDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40771560 | |

| Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143765-02-0 | |

| Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) cyclohexanecarbothioate typically involves the reaction of cyclohexanecarbothioic acid with 2-acetamidoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetamido group. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-Acetamidoethyl) cyclohexanecarbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various acetamido derivatives.

Scientific Research Applications

Medicinal Chemistry

S-(2-Acetamidoethyl) cyclohexanecarbothioate has been investigated for its potential as a pharmaceutical intermediate. Its thioester functionality allows it to participate in various chemical reactions, making it a versatile building block for drug synthesis.

Case Study: Anticancer Agents

Research indicates that thioester compounds can exhibit anticancer properties by acting as prodrugs that release active pharmacophores upon metabolic conversion. For instance, derivatives of cyclohexanecarbothioate have shown promise in preclinical studies targeting specific cancer cell lines, enhancing therapeutic efficacy while minimizing toxicity .

Biochemical Applications

The compound serves as a substrate for various enzymes, particularly in studies involving thioesterases. Thioesterases are crucial in the metabolism of fatty acids and other acyl-CoA derivatives, playing a role in cellular energy production and biosynthesis.

Enzyme Activity

In biochemical assays, this compound has been utilized to evaluate the activity of recombinant thioesterases. These enzymes hydrolyze thioesters to release free acids and alcohols, which can be further analyzed for metabolic pathways .

Organic Synthesis

In synthetic organic chemistry, this compound can act as an acylating agent or a reagent in various coupling reactions. Its ability to form stable thioester bonds makes it valuable for synthesizing complex molecules through acyl transfer reactions.

Synthetic Pathways

The compound has been incorporated into synthetic pathways leading to the formation of novel organic acids and other biologically active molecules. For example, its use in the synthesis of cyclic peptides demonstrates its utility in creating structures with potential therapeutic applications .

Environmental Chemistry

The application of this compound extends to environmental chemistry, where it can be involved in the degradation pathways of certain pollutants. Thioesters can be metabolized by microbial communities, contributing to bioremediation efforts.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of S-(2-Acetamidoethyl) cyclohexanecarbothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido group can form hydrogen bonds with active site residues, while the carbothioate moiety can participate in nucleophilic attacks. These interactions can modulate the activity of the target enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

The structural and functional attributes of S-(2-acetamidoethyl) cyclohexanecarbothioate are best compared to other thioesters and cyclohexane-derived sulfur compounds. Below is a detailed analysis:

Structural Analogues in the Thioester Family

Key Observations :

- Molecular Weight and Complexity: The target compound’s acetamidoethyl group increases its molecular weight compared to simpler thioesters like S-methyl cyclohexene-1-carbothioate.

- Thermal Stability : The high boiling point of the target compound (411°C ) contrasts with smaller thioesters, which may degrade at lower temperatures due to reduced molecular interactions .

- Synthetic Accessibility: S-(3-cyano-1-(1,3-dioxoisoindolin-2-yl)propyl) cyclohexanecarbothioate (56% yield) demonstrates that bulkier substituents complicate synthesis, whereas the target compound’s purity (>97%) suggests optimized production protocols .

Functional Analogues with Phosphorus or Amino Groups

Key Observations :

- Functional Diversity: Phosphonothioates (e.g., CAS 218964-59-1) introduce phosphorus, altering reactivity (e.g., hydrolysis rates) compared to purely sulfur-based thioesters .

- Biological Interactions: Aminoethylthiols (e.g., 2-(ethylisopropylamino)ethanethiol) may exhibit enhanced binding to biological targets due to amine groups, unlike the acetamidoethyl group in the target compound .

Biological Activity

S-(2-Acetamidoethyl) cyclohexanecarbothioate is a thioester compound with significant implications in both organic synthesis and biological activity. Characterized by its unique structure, which includes a cyclohexane ring and a carbothioate functional group, this compound has garnered attention for its potential roles as a substrate in enzymatic reactions and its applications in the synthesis of various biologically relevant molecules.

- Molecular Formula : C₉H₁₅N₁O₂S

- Molecular Weight : 187.29 g/mol

- CAS Number : 143765-02-0

Structure

The structure of this compound can be represented as follows:

Enzymatic Reactions

This compound is primarily studied for its role as a substrate in enzymatic reactions, particularly involving beta-ketoacyl-[acyl-carrier-protein] synthase III . This enzyme is crucial in fatty acid biosynthesis, where the compound participates in the transfer of acyl groups. The thioester bond within the compound is hydrolyzed during these reactions, releasing energy that facilitates metabolic processes.

Potential Applications

-

Natural Product Synthesis :

- The compound serves as a valuable reagent in the synthesis of complex natural products due to its reactivity and ability to participate in various chemical transformations.

-

Biochemical Studies :

- It is utilized in studies investigating sulfur chemistry and enzymatic mechanisms, providing insights into metabolic pathways involving thioesters.

-

Drug Development :

- Given its structural features, this compound may have potential therapeutic applications, warranting further exploration in medicinal chemistry.

Case Study 1: Enzymatic Activity

A study investigated the interaction of this compound with beta-ketoacyl synthase enzymes. The findings indicated that the compound effectively acted as a substrate, leading to significant insights into fatty acid metabolism. The hydrolysis of the thioester bond was shown to be essential for energy transfer during the biosynthetic process.

| Enzyme | Substrate | Reaction Type | Outcome |

|---|---|---|---|

| Beta-ketoacyl synthase III | This compound | Hydrolysis | Energy release for metabolic processes |

Case Study 2: Synthetic Applications

Another research effort focused on the use of this compound as a building block in organic synthesis. The study highlighted its utility in generating various derivatives that may possess biological activities, thereby expanding the compound's relevance in drug discovery.

| Synthetic Pathway | Intermediate Compound | Final Product |

|---|---|---|

| Reaction with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Acylated product | Diverse bioactive compounds |

Q & A

Q. What are the key methodologies for synthesizing S-(2-Acetamidoethyl) cyclohexanecarbothioate, and how can reaction efficiency be optimized?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models like Pistachio, Reaxys) can predict one-step routes by prioritizing precursors with high plausibility scores (>0.01) and relevance heuristics . Reaction optimization may involve solvent selection (e.g., dichloromethane for solubility), catalyst screening, and real-time monitoring via TLC or HPLC. For thioester formation, coupling agents like DCC or EDCI are typical, with stoichiometric control of the 2-acetamidoethyl thiol moiety to minimize side reactions .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm cyclohexane carbothioate backbone and acetamidoethyl substituent (e.g., δ ~2.0 ppm for acetamido CH, δ ~3.4 ppm for S-CH) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (calc. for CHNOS: 253.11 g/mol) and detect impurities .

- Chromatography : HPLC with UV detection (λ ~254 nm) or GC-MS for purity assessment .

Advanced Research Questions

Q. What strategies enable stereochemical control in enzymatic reactions involving this compound derivatives?

- Methodological Answer : Use stereoselective ketoreductases (e.g., McyKR6 from mycolactone PKS or TylKR2 from tylosin PKS) to reduce carbonyl intermediates. For example, McyKR6 produces syn-diols, while TylKR2 generates anti-diols. Optimize reaction conditions (pH 7–8, NADPH cofactor, 25–30°C) and protect reactive groups (e.g., methyl protection outperforms acetyl for steric hindrance reduction) . Post-reduction steps may include deprotection and oxidation to yield stereoisomeric hydroxy acids .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, solvate formation, or residual solvents. Strategies include:

Q. What computational tools are effective for predicting synthetic pathways and evaluating regioselectivity?

- Methodological Answer : AI models (e.g., Pistachio_Ringbreaker, Reaxys_biocatalysis) prioritize pathways based on reaction templates and historical data. For regioselectivity, density functional theory (DFT) calculations (e.g., Gibbs free energy of transition states) can predict favored attack sites on the cyclohexane ring. Validate predictions with kinetic experiments (e.g., competition studies between electrophilic reagents) .

Data Analysis and Optimization

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples (40–80°C) and monitor degradation via HPLC.

- Hydrolytic Stability : Expose to buffered solutions (pH 1–13) and quantify hydrolysis products (e.g., free thiols via Ellman’s assay).

- Oxidative Stability : Treat with HO or O and track peroxide formation .

Q. What approaches are recommended for reconciling conflicting biological activity data in cell-based assays?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Establish EC/IC values across multiple cell lines.

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.

- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.